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Abstract
Rigosertib (ON 01910.Na) is a pioneering small molecule inhibitor that has traversed a complex

and illuminating journey from a targeted Polo-like kinase 1 (Plk1) inhibitor to a recognized multi-

pathway modulator. Initially identified through cell-based screening, its development has been

characterized by an evolving understanding of its mechanism of action, which is now known to

encompass the PI3K/Akt pathway and Ras signaling mimicry. This technical guide provides an

in-depth chronicle of Rigosertib's discovery, its multifaceted mechanism of action, and its

extensive preclinical and clinical development history. Quantitative data from key studies are

summarized in structured tables, detailed experimental protocols for foundational assays are

provided, and critical biological pathways and developmental workflows are visualized to offer a

comprehensive resource for the scientific community.

Discovery and Chemical Synthesis
Rigosertib, chemically known as sodium (E)-2-{2-methoxy-5-[(2',4',6'-

trimethoxystyrylsulfonyl)methyl]phenylamino}acetate, is a synthetic benzyl styryl sulfone.[1] It

was developed by Onconova Therapeutics, a company founded in 1998 with the mission of

creating novel cancer therapies.[2] The compound emerged from a platform of

styrylbenzylsulfones, a novel class of non-ATP-competitive anti-cancer agents designed to

induce mitotic arrest and apoptosis in tumor cells with potentially less toxicity to normal cells.[3]
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The synthesis of Rigosertib from its precursor, ON-01940, involves a two-step reaction. First,

ON-01940 is reacted with methyl 2-bromo acetate in a mild basic sodium acetate medium to

generate ON-01500. Subsequently, ON-01500 is hydrolyzed with sodium hydroxide in ethanol

and dichloromethane to yield Rigosertib (ON-01910).[4]

Evolving Mechanism of Action
The understanding of Rigosertib's mechanism of action has significantly evolved since its initial

discovery, revealing a multi-targeted engagement of key oncogenic pathways.

Initial Identification as a Plk1 Inhibitor
Rigosertib was first described as a potent, non-ATP-competitive inhibitor of Polo-like kinase 1

(Plk1).[4][5] Plk1 is a critical serine/threonine kinase that governs multiple stages of mitosis,

and its overexpression is common in many cancers, making it a prime therapeutic target.[6][7]

Early in vitro kinase assays demonstrated that Rigosertib inhibited Plk1 with a low nanomolar

IC50, inducing mitotic arrest and subsequent apoptosis in cancer cells.[8][9]

Inhibition of the PI3K/Akt Pathway
Further research revealed that Rigosertib also functions as a dual inhibitor of the

phosphoinositide 3-kinase (PI3K) and Plk1 pathways.[6][10] The PI3K/Akt/mTOR pathway is a

central signaling cascade that promotes cell growth, survival, and proliferation.[2] Rigosertib

was shown to inhibit this pathway, leading to reduced phosphorylation of Akt and decreased

translation of Cyclin D1.[4][11] This dual action of impairing both cell signaling and mitosis

represented a unique therapeutic approach.[10]

Ras Mimicry and Microtubule Destabilization
More recently, the mechanism has been further elucidated. In 2016, Rigosertib was described

as a pioneering Ras-mimetic.[12][13] It binds to the Ras-binding domain (RBD) of Ras effector

proteins like RAF kinases, thereby impeding the binding of active Ras and blocking

downstream signaling through the Ras-Raf-MEK-ERK cascade.[4][12] Other studies have also

proposed that Rigosertib acts as a microtubule-destabilizing agent by binding to tubulin, which

contributes to its cell cycle arrest effects.[4][14] This multi-targeted profile may explain its broad

activity and its ability to overcome certain forms of drug resistance.[15]
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Preclinical Evaluation
Rigosertib has demonstrated significant cytotoxic activity against a wide array of human tumor

cell lines in vitro, while showing minimal effect on normal cells.[8][16]

In Vitro Kinase and Cellular Activity
The inhibitory potency of Rigosertib against various kinases and its anti-proliferative effect on

cancer cell lines have been quantified in numerous studies.
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Target / Cell Line Assay Type IC50 / GI50 Value Reference

Kinase Inhibition

Plk1
Cell-free Kinase

Assay
9 nM [8][9]

Plk2
Cell-free Kinase

Assay
18 - 260 nM [8]

PDGFR
Cell-free Kinase

Assay
18 nM [8]

Bcr-Abl
Cell-free Kinase

Assay
32 nM [8]

Flt1
Cell-free Kinase

Assay
42 nM [8]

Src
Cell-free Kinase

Assay
155 nM [8]

Cellular

Antiproliferative

Activity

94 different tumor cell

lines
Cell Viability Assay 50 - 250 nM [8]

MDA-MB-468 (Breast) MTT Assay (72h) 0.02 µM [8]

MCF-7 (Breast) MTT Assay (72h) 0.05 µM [8]

MES-SA/DX5a

(Uterine Sarcoma)
Cell Viability Assay 50 - 100 nM [8]

CEM/C2a (Leukemia) Cell Viability Assay 50 - 100 nM [8]

Table 1: In Vitro

Inhibitory and

Antiproliferative

Activity of Rigosertib.
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In Vivo Efficacy
In animal models, Rigosertib has shown marked inhibition of tumor growth in xenografts of

various cancers, including breast, pancreatic, and head and neck squamous cell carcinomas.

[8][10]

Experimental Protocols
In Vitro Plk1 Kinase Assay
This protocol outlines the direct measurement of Rigosertib's inhibitory effect on Plk1

enzymatic activity.[8]

Enzyme Preparation: Recombinant Plk1 (10 ng) is incubated with varying concentrations of

Rigosertib in a 15 µL reaction mixture (50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, 2 mM

Dithiothreitol, 0.01% NP-40, pH 7.5) for 30 minutes at room temperature.

Kinase Reaction: The reaction is initiated by adding 2 µL of 1 mM ATP, 2 µL of γ³²P-ATP (40

µCi), and 1 µL of a recombinant substrate (e.g., 100 ng Cdc25C or 1 µg casein). The total

reaction volume is 20 µL.

Incubation: The reaction is allowed to proceed for 20 minutes at 30°C.

Termination: The reaction is stopped by adding 20 µL of 2x Laemmli buffer and boiling for 2

minutes.

Analysis: Phosphorylated substrates are separated by 18% SDS-PAGE. The gel is dried and

exposed to X-ray film for 3-10 minutes to visualize and quantify substrate phosphorylation.

Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of Rigosertib on cancer cell proliferation

and viability.[11][17][18]

Cell Seeding: Cancer cells are seeded in 96-well plates (e.g., at a density of 5,000-10,000

cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]
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Compound Treatment: The culture medium is replaced with fresh medium containing serial

dilutions of Rigosertib or a vehicle control (e.g., DMSO).

Incubation: Plates are incubated for a specified duration (e.g., 72 or 96 hours).[7][8]

MTT Addition: 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and

the plates are incubated for an additional 2-4 hours at 37°C.[7][18]

Solubilization: A solubilization solution (e.g., 100 µL of a solution containing SDS) is added to

each well to dissolve the insoluble purple formazan crystals. The plate is often left overnight

at 37°C or shaken for a shorter period to ensure complete solubilization.[17][18]

Absorbance Measurement: The absorbance is measured using a microplate reader at a

wavelength between 550 and 600 nm.[17] The resulting data is used to calculate IC50 or

GI50 values.
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Discovery & Preclinical

Clinical Development
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Clinical Development
Rigosertib has undergone extensive clinical investigation in both hematological malignancies

and solid tumors, with a primary focus on myelodysplastic syndromes (MDS). It has been

studied in both intravenous (IV) and oral formulations.[10]

Pharmacokinetics
Phase I studies established the pharmacokinetic profiles for both oral and IV Rigosertib. The

oral formulation is rapidly absorbed, with systemic exposure increasing in a dose-proportional

manner.
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Parameter
Oral Formulation

(560 mg)
IV Formulation Reference

Tmax (Time to Peak

Concentration)
~1 hour (fasting) N/A [11]

Elimination Half-life 2.79 ± 1.23 hours 3.25 ± 0.97 hours [11]

Absolute

Bioavailability

13.9% (fed) - 34.8%

(fasting)
N/A [11]

Table 2:

Pharmacokinetic

Parameters of

Rigosertib.

Phase I Studies
Phase I trials were conducted to determine the safety, maximum tolerated dose (MTD), and

pharmacokinetic profile of Rigosertib.
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Study Focus Formulation
Patient

Population

MTD /

Recommend

ed Phase II

Dose

(RP2D)

Dose-

Limiting

Toxicities

(DLTs)

Reference

Advanced

Solid Tumors
Oral 48 patients

MTD: 560 mg

twice daily

Hematuria,

Dysuria
[2]

Myelodysplas

tic

Syndromes

Oral 37 patients

700 mg twice

daily (DLT

observed)

Dysuria,

Shortness of

breath

[11]

Advanced

Cancer
Intravenous 28 patients

RP2D: 1,700

mg/m²/24h

(as 3-day CI)

Not specified [8]

Table 3:

Summary of

Rigosertib

Phase I

Clinical Trials.

Phase II and III Trials in Myelodysplastic Syndromes
(MDS)
Rigosertib's primary clinical development path has been for the treatment of MDS, particularly

in patients who have failed hypomethylating agents (HMAs).

Oral Rigosertib + Azacitidine: A Phase II study evaluated the combination of oral Rigosertib

with azacitidine in HMA-naïve and HMA-failed higher-risk MDS patients. In HMA-naïve

patients, the overall response rate (ORR) was 90%, with a 34% complete remission (CR)

rate. In HMA-failed patients, the ORR was 54%.

ONTIME Phase III Trial (IV Rigosertib): In 2014, Onconova announced that the ONTIME

trial, which compared IV Rigosertib to best supportive care in higher-risk MDS patients who

had progressed on HMAs, did not meet its primary endpoint of improved overall survival.
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INSPIRE Phase III Trial (IV Rigosertib): In 2020, the subsequent INSPIRE Phase III trial in a

similar patient population also failed to meet its primary endpoint of overall survival. The

median overall survival was 6.4 months for the Rigosertib arm versus 6.3 months for the

physician's choice arm.[13]

Trial (Indication) Phase Key Findings Reference

Oral Rigosertib +

Azacitidine (HR-MDS,

HMA-Naïve)

II ORR: 90%; CR: 34%

Oral Rigosertib +

Azacitidine (HR-MDS,

HMA-Failed)

II ORR: 54%

ONTIME (HR-MDS,

HMA-Failed)
III

Did not meet primary

endpoint of overall

survival.

INSPIRE (HR-MDS,

HMA-Failed)
III

Did not meet primary

endpoint of overall

survival.

[13]

Table 4: Key Efficacy

Results from

Rigosertib Trials in

Higher-Risk MDS

(HR-MDS).

Trials in Solid Tumors
Rigosertib has also been evaluated in various solid tumors. A Phase I study of the oral

formulation showed promising activity in head and neck squamous cell carcinoma (HNSCC),

with one complete response and one partial response among six refractory patients.[2] This

spurred further investigation in this patient population.[14] However, a Phase III trial (ONTRAC)

of IV Rigosertib plus gemcitabine in metastatic pancreatic cancer was halted after an interim

analysis showed it was unlikely to improve overall survival compared to gemcitabine alone.
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Conclusion and Future Directions
The development of Rigosertib offers a compelling case study in modern drug discovery. Its

journey from a Plk1-centric inhibitor to a multi-pathway modulator highlights the complexity of

targeting cancer biology. While pivotal Phase III trials in higher-risk MDS did not meet their

primary endpoints, the compound demonstrated a manageable safety profile and showed

encouraging response rates in combination therapies, particularly with azacitidine.[13] The

evolving understanding of its mechanism as a Ras pathway inhibitor has opened new avenues

for investigation. Ongoing and future research will likely focus on identifying patient populations

with specific molecular signatures (e.g., KRAS mutations) who may derive the most benefit

from Rigosertib's unique multi-targeted approach, aiming to finally unlock its therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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